2-十一碳烯酸

描述

Synthesis Analysis

The synthesis of 2-Undecenoic acid and its derivatives involves various chemical and microbial processes. One approach includes the chemical synthesis of poly-alpha-glutamic acid and poly-alpha-lysine from 2-Undecenoic acid, showcasing the acid's versatility as a building block for biodegradable and biocompatible polymers (Shih, Van, & Shen, 2004). Additionally, fatty acid synthase pathways have been explored for their role in metabolic diseases, suggesting a broader biochemical relevance of fatty acid derivatives (Menéndez, Vázquez-Martín, Ortega, & Fernández-Real, 2009).

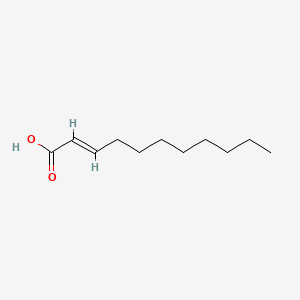

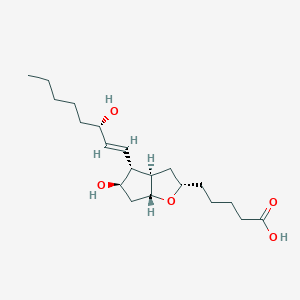

Molecular Structure Analysis

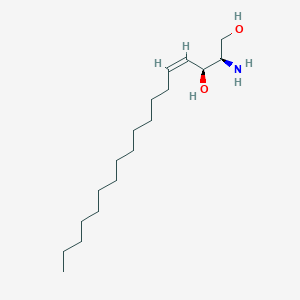

The molecular structure of 2-Undecenoic acid, characterized by its long carbon chain and a terminal double bond, makes it a candidate for various chemical reactions. The presence of the double bond allows for modifications and functionalization, leading to the synthesis of a wide range of molecules, including α-(Trifluoromethyl)-α-amino acids and other bioactive compounds with significant stereocontrol (Aceña, Sorochinsky, & Soloshonok, 2012).

Chemical Reactions and Properties

2-Undecenoic acid participates in various chemical reactions, including additions, polymerizations, and functionalizations. Its chemical properties, such as reactivity towards nucleophiles and electrophiles, have been harnessed for the synthesis of complex molecules. For instance, the antiprotozoal and anticancer activities of 2-alkynoic fatty acids highlight the potential of 2-Undecenoic acid derivatives in medicinal chemistry (Carballeira, 2013).

Physical Properties Analysis

The physical properties of 2-Undecenoic acid, such as its solubility in organic solvents and melting point, play a crucial role in its applications and handling. These properties are influenced by the fatty acid's molecular structure, particularly its unsaturated bond, which affects its phase behavior and interactions with other molecules.

Chemical Properties Analysis

The chemical properties of 2-Undecenoic acid, including its acidity, reactivity, and the potential for derivatization, have been extensively studied. Its role as a precursor for the synthesis of polymers and other organic compounds showcases its utility in creating materials with desired chemical functionalities for biomedical applications (Budak, Sogut, & Sezer, 2020).

科学研究应用

抗真菌应用

2-十一碳烯酸以其抗真菌特性而闻名,特别针对皮肤和指甲感染。 它已被用于治疗运动员足癣等疾病的局部治疗,在安慰剂对照试验中显示出有效性 。该化合物通过抑制真菌的生长起作用,使其成为治疗浅表真菌感染的宝贵选择。

抗菌合成

新型 10-十一碳烯酸基脂质三唑的合成显示出有希望的抗菌活性 。这些化合物已针对植物病原微生物进行测试,某些衍生物表现出显著的抗菌和抗真菌活性。这表明 2-十一碳烯酸作为开发新型抗菌剂的前体具有潜力。

癌症研究

2-十一碳烯酸衍生物十一碳烯酸的新型制剂已被发现能诱导癌细胞凋亡 。这表明该化合物或其衍生物可以进一步探索,用于癌症治疗的潜在应用,特别是在诱导肿瘤细胞程序性死亡方面。

药物递送系统

2-十一碳烯酸衍生物一直在研究用于药物递送系统。 该化合物的双功能性质使其能够用于合成聚合物和涂层,这些聚合物和涂层可应用于制药行业以实现药物的控释 .

工业应用

由于其双功能性质和奇数碳原子链长度,2-十一碳烯酸在聚合物行业有许多应用。 它用作生产用于涂料、润滑剂和助剂的各种平台化学品的底物 .

生物催化

源自嗜酸菌和古细菌的酶在低 pH 值下稳定,可以与 2-十一碳烯酸一起用于工业应用,例如聚合物降解 。这些酶的耐酸性使其适用于恶劣的工业过程。

治疗应用

2-十一碳烯酸的衍生物在生物医学领域显示出潜在的治疗应用。 它们已被用于药物递送系统,在精细化学衍生物以外的生物医学领域显示出希望 .

生物燃料生产

目前正在研究使用嗜热嗜酸微生物,它可以利用 2-十一碳烯酸,从木质纤维素生物质生产生物燃料。 该酸的衍生物可以在降解过程中发挥作用,帮助转化为生物燃料 .

作用机制

安全和危害

未来方向

Recent advances indicate that the toxic effect of undecylenic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . Additionally, undecylenic acid is suitable for chemical modification and might be useful in synergic therapies .

属性

IUPAC Name |

(E)-undec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBBVTAVILYDIO-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859617 | |

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15790-94-0, 4189-02-0 | |

| Record name | trans-2-Undecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Undecenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2-undecenoic acid?

A1: 2-Undecenoic acid, also known as (E)-undec-2-enoic acid, is characterized by the molecular formula C11H20O2. Its crystal structure reveals an octyl chain forming a 60.10° angle with the acrylic acid fragment. [] This structural information is crucial for understanding its interactions with other molecules and its behavior in various systems.

Q2: Has 2-undecenoic acid demonstrated any catalytic properties?

A2: Research indicates that palladium nanoparticles stabilized by poly(β-cyclodextrin) and using 2-undecenoic acid as a substrate exhibit catalytic activity in the hydrogenation of olefins. Interestingly, the catalytic activity was observed to be lower for 2-undecenoic acid compared to 10-undecenoic acid. This suggests a potential steric effect influenced by the formation of inclusion complexes between the palladium nanoparticles, poly(β-cyclodextrin), and the substrates. []

Q3: Are there any known biological activities associated with 2-undecenoic acid or its derivatives?

A3: Yes, a derivative of 2-undecenoic acid, specifically the γ-lactone with unsaturation at the 2 or 3 position, has been reported to impart a characteristic deep-fat fried flavor to cottonseed oil when added at a low concentration (2.5 ppm). [] This finding highlights the potential application of 2-undecenoic acid derivatives in the food industry.

Q4: What are the analytical techniques used to study 2-undecenoic acid?

A4: Researchers utilize a combination of techniques to analyze and quantify 2-undecenoic acid. Infrared and mass spectrometry are employed to confirm its chemical structure and analyze its fragmentation pattern. [] In studies involving bacterial secretomes, microfluidics-based chromatography combined with single-reaction monitoring is implemented to quantify protein virulence factors, potentially influenced by 2-undecenoic acid derivatives. []

Q5: Are there any known applications of 2-undecenoic acid in the field of material science?

A5: While specific applications of 2-undecenoic acid in material science are not explicitly mentioned in the provided research, its esterification with 3,6,7,10,11-penta-pentyloxytri-phenylene highlights its potential use as a building block for synthesizing novel compounds. [] Further research is needed to explore its full potential in material applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)

![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)

![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)

![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)

![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)